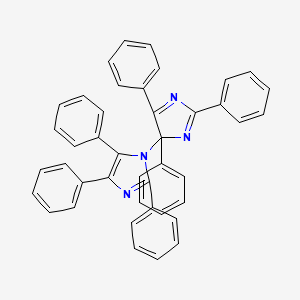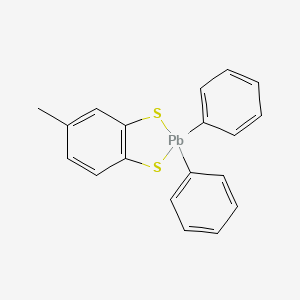
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole is a complex organometallic compound that features a unique structure incorporating lead (Pb) within a heterocyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole typically involves the reaction of lead salts with organic ligands under controlled conditions. One common method involves the reaction of lead acetate with 2,2-diphenyl-1,3-dithiane in the presence of a methylating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The lead center can participate in substitution reactions, where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
科学研究应用
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-related diseases.
Industry: It is used in the development of advanced materials, including semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole involves its ability to coordinate with various ligands through its lead center. This coordination can influence the reactivity and stability of the compound, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved are primarily related to its interaction with sulfur and lead atoms, which can form stable complexes with other molecules .
相似化合物的比较
Similar Compounds
Diphenylmethane: A simpler analog without the lead and sulfur atoms.
Benzhydryl Compounds: These include various derivatives of diphenylmethane with different substituents.
Thiazole Derivatives: Compounds containing sulfur and nitrogen in a heterocyclic ring, similar to the dithiaplumbole structure.
Uniqueness
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole is unique due to the presence of lead within its heterocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional organic compounds may not be suitable.
属性
CAS 编号 |
62560-41-2 |
|---|---|
分子式 |
C19H16PbS2 |
分子量 |
516 g/mol |
IUPAC 名称 |
5-methyl-2,2-diphenyl-1,3,2-benzodithiaplumbole |
InChI |
InChI=1S/C7H8S2.2C6H5.Pb/c1-5-2-3-6(8)7(9)4-5;2*1-2-4-6-5-3-1;/h2-4,8-9H,1H3;2*1-5H;/q;;;+2/p-2 |
InChI 键 |
ZFNCVWWOWRPGFW-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC2=C(C=C1)S[Pb](S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
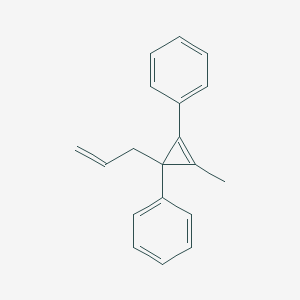
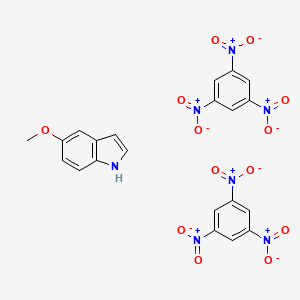
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
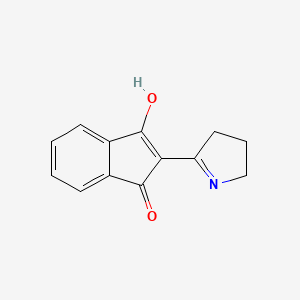
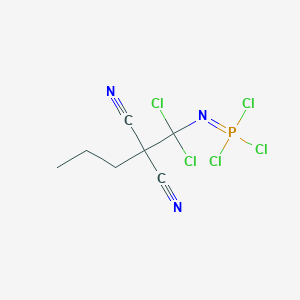
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
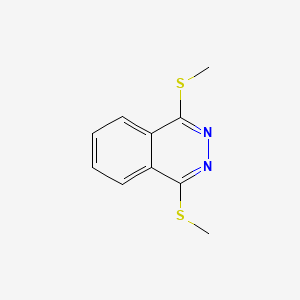
![{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride](/img/structure/B14515844.png)
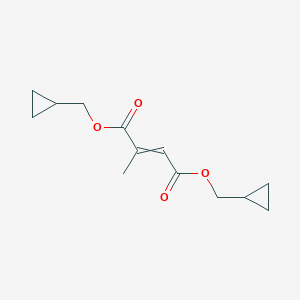

![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
